Cas no 75175-36-9 (2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-)
![2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/75175-36-9x500.png)
2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-
- 5-[4-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
- DTXSID50605584
- AKOS015941996
- 2-HYDROXY-5-(4-TRIFLUOROMETHYLPHENYL)PYRIMIDINE
- 75175-36-9
- 5-(p-Trifluoromethylphenyl)-2-pyrimidinol
- 5-[4-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one
- 5-[4-(trifluoromethyl)phenyl]pyrimidin-2-ol
- 5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol
- SCHEMBL11468663
-
- インチ: InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
- InChIKey: AWWAXXSCNOASRB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C2=CNC(=O)N=C2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 240.05111
- どういたいしつりょう: 240.05104734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- PSA: 41.46
2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A039002078-1g |
2-Hydroxy-5-(4-(trifluoromethyl)phenyl)pyrimidine |
75175-36-9 | 98% | 1g |
$646.20 | 2023-09-01 | |
A2B Chem LLC | AI55956-5g |
5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol |
75175-36-9 | > 95% | 5g |
$5090.00 | 2024-04-19 | |
A2B Chem LLC | AI55956-1g |
5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol |
75175-36-9 | > 95% | 1g |
$2090.00 | 2024-04-19 | |
A2B Chem LLC | AI55956-250mg |
5-(4-(Trifluoromethyl)phenyl)pyrimidin-2-ol |
75175-36-9 | > 95% | 250mg |
$1090.00 | 2024-04-19 |
2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]-に関する追加情報
Comprehensive Overview of 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- (CAS No. 75175-36-9)
2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- (CAS No. 75175-36-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a pyrimidinone core substituted with a trifluoromethylphenyl group, making it a valuable intermediate for drug discovery and material science. Its unique structure contributes to its potential applications in medicinal chemistry and biochemical studies, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders.
The growing interest in 2(1H)-Pyrimidinone derivatives is driven by their versatility in small-molecule drug design. Researchers are exploring its role as a kinase inhibitor or enzyme modulator, aligning with current trends in personalized medicine and targeted therapies. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, key factors in optimizing bioavailability—a hot topic in pharmaceutical R&D discussions.
From a synthetic chemistry perspective, CAS 75175-36-9 exemplifies modern structure-activity relationship (SAR) optimization strategies. Its synthesis often involves palladium-catalyzed cross-coupling or multicomponent reactions, techniques frequently searched by organic chemists. The compound's crystallographic data and H-bonding patterns are also of particular interest to computational chemists working on molecular docking simulations.
In material science applications, the 5-[4-(trifluoromethyl)phenyl] substitution contributes to unique electronic properties, making it relevant for organic semiconductors research. This aligns with industry demand for advanced materials in flexible electronics and optoelectronic devices—a trending search topic in materials science forums.
Analytical characterization of 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray diffraction. These methods are crucial for quality control in high-value chemical production, another area receiving increased attention from manufacturing professionals.
The compound's stability under various pH conditions and thermal profiles makes it suitable for formulation studies, addressing common queries about compound storage and handling protocols in research settings. Its solubility parameters are frequently discussed in pharmaceutical development circles, especially regarding preformulation strategies.
Recent patent literature reveals growing intellectual property activity around pyrimidinone scaffolds, with 75175-36-9 appearing in claims related to anti-inflammatory agents and metabolic disease treatments. This correlates with increasing public health concerns about chronic diseases—a major focus area in current medical research.
Environmental and green chemistry aspects of synthesizing 5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone are gaining attention, reflecting the chemical industry's shift toward sustainable processes. Researchers are investigating catalyst recycling and atom economy improvements for its production—topics frequently searched in environmental chemistry databases.
The compound's structure-property relationships continue to be explored through QSAR modeling and cheminformatics approaches, addressing the pharmaceutical industry's need for predictive analytics in drug development. These computational methods represent a significant trend in modern chemical data science applications.
As research progresses, 2(1H)-Pyrimidinone, 5-[4-(trifluoromethyl)phenyl]- maintains its relevance across multiple disciplines. Its dual utility in both life sciences and advanced materials ensures continued interest from diverse scientific communities, making CAS 75175-36-9 a compound worth watching in coming years.
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